2-((1H-imidazol-4-yl)amino)ethanol
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Overview
Description
2-((1H-imidazol-4-yl)amino)ethanol is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1H-imidazol-4-yl)amino)ethanol typically involves the reaction of imidazole derivatives with ethanolamine. One common method is the nucleophilic substitution reaction where an imidazole derivative reacts with ethanolamine under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-((1H-imidazol-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-((1H-imidazol-4-yl)amino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-((1H-imidazol-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Imidazole-4-acetic acid: Another imidazole derivative with biological activity.
2-(1H-imidazol-1-yl)ethanol: Similar structure but with different functional groups.
Uniqueness: 2-((1H-imidazol-4-yl)amino)ethanol is unique due to its specific combination of an imidazole ring and an ethanolamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Biological Activity
2-((1H-imidazol-4-yl)amino)ethanol, also known as imidazole-4-ethanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-amino-1-(1H-imidazol-4-yl)ethanol
- Molecular Formula : C5H8N4O
- Molecular Weight : 156.14 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in cells.
- Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission and immune responses.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens.
Antimicrobial Properties
Several studies have documented the antimicrobial efficacy of this compound against a range of bacteria and fungi. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. A study demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).
Neuroprotective Effects
In neuropharmacological studies, the compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. It appears to modulate pathways involved in cell survival, making it a candidate for further investigation in neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results showed that this compound effectively inhibited the growth of multiple bacterial strains, supporting its potential use in treating infections caused by resistant bacteria .
Case Study 2: Neuroprotective Mechanism
In an experimental model of neurodegeneration, researchers found that treatment with this compound significantly decreased neuronal cell death induced by oxidative stress. The study highlighted its role in reducing reactive oxygen species (ROS) levels and enhancing cell viability .
Properties
Molecular Formula |
C5H9N3O |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(1H-imidazol-5-ylamino)ethanol |
InChI |
InChI=1S/C5H9N3O/c9-2-1-7-5-3-6-4-8-5/h3-4,7,9H,1-2H2,(H,6,8) |
InChI Key |
NKNODUHXIHCBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)NCCO |
Origin of Product |
United States |
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